molecular formula C11H16N2O2 B8762664 Tert-butyl 2-(pyrazin-2-yl)propanoate

Tert-butyl 2-(pyrazin-2-yl)propanoate

Cat. No.: B8762664
M. Wt: 208.26 g/mol
InChI Key: KSYCMLWDBIPVEH-UHFFFAOYSA-N
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Description

Tert-butyl 2-(pyrazin-2-yl)propanoate is an organic compound featuring a pyrazine ring substituted at the 2-position with a propanoate ester group, itself protected by a tert-butyl moiety. The structure combines the aromatic heterocyclic properties of pyrazine with the steric bulk and stability of the tert-butyl ester.

Pyrazine derivatives are widely used in pharmaceuticals, agrochemicals, and flavoring agents due to their electron-deficient aromatic systems, which facilitate diverse reactivity. The tert-butyl group enhances solubility in organic solvents, stabilizes the ester against hydrolysis, and serves as a protective group in multi-step syntheses . Applications of such compounds likely include intermediates in drug development, such as kinase inhibitors or protease modulators, given the prevalence of tert-butyl-protected pyrazine derivatives in medicinal chemistry .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

tert-butyl 2-pyrazin-2-ylpropanoate

InChI

InChI=1S/C11H16N2O2/c1-8(9-7-12-5-6-13-9)10(14)15-11(2,3)4/h5-8H,1-4H3

InChI Key

KSYCMLWDBIPVEH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CN=C1)C(=O)OC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Comparisons:

Functional Group Influence on Reactivity and Stability The tert-butyl group in this compound provides steric protection to the ester, reducing hydrolysis rates compared to ethyl or methyl esters (e.g., ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate) . Electron-withdrawing groups like cyano (in tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate) increase electrophilicity at the ester carbonyl, enhancing reactivity toward nucleophiles compared to the parent compound .

Solubility and Applications The PEG-modified analog (tert-butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate) exhibits high polarity and water solubility, making it suitable for drug delivery systems . In contrast, the pyrazine-based tert-butyl esters are more lipophilic, favoring use in organic synthesis or as intermediates in hydrophobic drug candidates. 2-Acetyl Pyrazine, a simpler pyrazine derivative, is water-soluble and employed as a flavoring agent, demonstrating how functional group variation (acetyl vs. tert-butyl ester) dictates application .

Synthetic Methodologies Tert-butyl esters are commonly synthesized via base-catalyzed reactions (e.g., NaH in THF) with tert-butyl prop-2-enoate, as seen in the synthesis of tert-butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate . Similar methods likely apply to the target compound. Carbamate-protected analogs (e.g., tert-butyl (5-(methylsulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate) involve sulfonation and carbamate formation steps , suggesting divergent pathways for introducing specialized functionalities.

This underscores the need for rigorous safety testing, particularly for novel intermediates. Regulatory compliance varies: 2-Acetyl Pyrazine is approved for food use (FEMA No. 3126), whereas tert-butyl esters are typically restricted to industrial or pharmaceutical settings .

Research Tools and Structural Analysis

Crystallographic tools like SHELX and WinGX are critical for resolving molecular structures of tert-butyl esters and pyrazine derivatives . For example, SHELXL refines small-molecule crystal structures, enabling precise comparison of bond lengths and angles between analogs .

Preparation Methods

Esterification of Pyrazin-2-ylpropanoic Acid

The most direct route involves esterifying pyrazin-2-ylpropanoic acid with tert-butanol under acid catalysis. Vulcanchem outlines a protocol where pyrazin-2-ylpropanoic acid reacts with tert-butanol in the presence of sulfuric acid or another acid catalyst (e.g., HCl, p-toluenesulfonic acid) under reflux conditions. Key parameters include:

  • Solvent : Methanol, dichloromethane, or solvent-free systems.

  • Catalyst : 5–10 mol% H₂SO₄ or 1–2 equiv HCl.

  • Yield : 70–85% after 12–24 hours .

Mechanistic Insight : The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by tert-butanol and subsequent dehydration. Steric hindrance from the tert-butyl group necessitates prolonged reaction times but enhances product stability.

Multicomponent Groebke-Blackburn-Bienaymé Reaction (GBB-3CR)

The GBB-3CR offers a one-pot synthesis of imidazo[1,2-a]pyrazine derivatives, which can be hydrolyzed or functionalized to yield tert-butyl 2-(pyrazin-2-yl)propanoate. Research from the University of Groningen demonstrates this approach:

  • Components : Pyrazine-2,3-diamine (amidine), aldehyde (e.g., benzaldehyde), and tert-butyl isocyanide.

  • Conditions : Scandium triflate (Sc(OTf)₃, 0.1 equiv) in methanol at room temperature for 48 hours.

  • Yield : 68–90% for imidazo[1,2-a]pyrazin-8-amines, which are subsequently hydrolyzed to the target ester .

Optimization Highlights :

  • Catalyst Screening : Sc(OTf)₃ outperformed Brønsted acids (e.g., TFA) and Lewis acids (e.g., ZnCl₂) in selectivity.

  • Functional Group Tolerance : Esters (e.g., methyl propionate), boronic acids, and Boc-protected amines remain intact .

Palladium-Catalyzed Cross-Coupling Reactions

Aryl-aryl coupling strategies leverage palladium catalysts to introduce pyrazine rings into tert-butyl ester precursors. The RSC supporting information and J-stage study describe:

  • Substrates : tert-Butyl 2-bromopropanoate and pyrazin-2-ylboronic acid.

  • Conditions : Pd(PPh₃)₄ (5 mol%), Cs₂CO₃ (3 equiv), in dioxane/water (4:1) at 80°C for 6–12 hours.

  • Yield : 60–75% with >95% purity .

Critical Factors :

  • Ligand Effects : Bulky ligands (e.g., XPhos) suppress homocoupling side reactions.

  • Solvent Choice : Polar aprotic solvents (DMF, dioxane) enhance solubility of boronic acids.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics. A modified GBB-3CR protocol from PMC achieves:

  • Reaction Time : 10 minutes (vs. 48 hours conventionally).

  • Conditions : HCl (2 equiv) in dioxane, 110°C, 400W microwave irradiation.

  • Yield : 78–85% for intermediates, hydrolyzed to the ester in near-quantitative yield .

Advantages : Reduced degradation of acid-sensitive tert-butyl groups and improved scalability.

Industrial-Scale Process from Patents

Patent US10968207B2 details an optimized two-step method for high-purity (>99%) tert-butyl esters:

  • Step 1 : Condensation of pyrazine-2-carbaldehyde with methyl propionate using NaH in THF.

  • Step 2 : Transesterification with tert-butanol catalyzed by Ti(OiPr)₄ at 60°C.

  • Overall Yield : 82% with 99.5% purity (GC analysis) .

Key Innovations :

  • Solvent System : Tetrahydrofuran/1,4-dioxane (4:1) minimizes byproduct formation.

  • Catalyst Recycling : Titanium isopropoxide is recoverable via aqueous workup.

Comparative Analysis of Methods

Method Catalyst Time Yield Purity Scalability
EsterificationH₂SO₄24 h70–85%>95%High
GBB-3CRSc(OTf)₃48 h68–90%>90%Moderate
Cross-CouplingPd(PPh₃)₄12 h60–75%>95%Low
Microwave-AssistedHCl10 min78–85%>98%High
Industrial Process Ti(OiPr)₄8 h82%>99%Very High

Q & A

Q. What statistical methods analyze dose-response data in toxicity studies?

  • Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) in software like GraphPad Prism. Calculate LD₅₀ values with 95% confidence intervals. Replicate experiments (n=3) and apply ANOVA to assess significance between test groups .

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